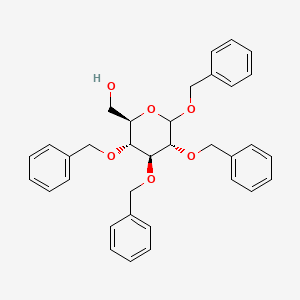

benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside

説明

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside (abbreviated as Bz-Glc-2,3,4-Bn) is a pivotal intermediate in carbohydrate chemistry. This fully benzylated glucose derivative serves as a versatile glycosyl acceptor or donor in oligosaccharide synthesis. Its synthesis involves a three-step protocol starting from perbenzylated β-D-glucose, utilizing selective debenzylation-acetylation with ZnCl₂-Ac₂O-HOAc to achieve regioselective protection . This compound is widely employed in metabolic probe synthesis, such as 6-deutero-D-glucose, to study glucose metabolism interference . Biomedical applications include its role in developing therapeutics targeting metabolic disorders and infections .

特性

分子式 |

C34H36O6 |

|---|---|

分子量 |

540.6 g/mol |

IUPAC名 |

[(2R,3R,4S,5R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 |

InChIキー |

HYWPIYGUZWWMDH-BKJHVTENSA-N |

異性体SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

正規SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

製品の起源 |

United States |

準備方法

Three-Step Synthesis via Selective Debenzylation and Acetylation

- Starting Material: Perbenzylated β-D-glucose

- Key Reagents: Zinc chloride (ZnCl$$2$$), acetic anhydride (Ac$$2$$O), acetic acid (HOAc)

- Process:

- Selective debenzylation at the anomeric position using ZnCl$$2$$-Ac$$2$$O-HOAc system.

- Acetylation of the freed hydroxyl group to protect it temporarily.

- Subsequent glycosylation with benzyl alcohol to form the benzyl glycoside.

- Outcome: Efficient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside in three steps with good yields.

- Reference: Lu et al. (2005) described this expedient and efficient method, highlighting its utility in carbohydrate chemistry.

Protection-Deprotection Strategy via Tritylation and Benzoylation

- Starting Material: Benzyl β-D-glucopyranoside

- Steps:

- Tritylation and Benzoylation: Introduction of trityl group at C-6 and benzoyl groups at C-2, C-3, and C-4 positions to yield benzyl 2,3,4-tri-O-benzoyl-6-O-trityl-β-D-glucopyranoside.

- Benzoyl to Benzyl Exchange: Replacement of benzoyl groups with benzyl groups to obtain benzyl 2,3,4-tri-O-benzyl-6-O-trityl-β-D-glucopyranoside.

- Trityl Deprotection: Hydrolysis removes the trityl group, yielding benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside.

- Further Oxidation: The compound can be oxidized to glucuronic acid derivatives using Pfitzner-Moffatt reagent or chromium trioxide/sulfuric acid in acetone.

- Reference: Zissis and Fletcher (1970) detailed this multi-step protection and oxidation sequence, demonstrating the versatility of the benzylated glucopyranoside scaffold.

Comparative Table of Preparation Methods

Analytical Data Supporting the Preparation

- Purity and Identity: Confirmed by HPLC (>98%), NMR spectroscopy consistent with the structure, and specific rotation measurements.

- Physical Properties: Melting point around 66–70 °C, white crystalline solid.

- Spectroscopic Confirmation: NMR spectra show characteristic benzyl protons and sugar ring signals consistent with 2,3,4-tri-O-benzyl protection.

- Commercial Availability: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is commercially available with similar protection patterns, indicating the robustness of benzylation chemistry.

Summary and Expert Notes

- The preparation of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is well-established, relying on selective protection and deprotection strategies.

- The ZnCl$$_2$$-mediated selective debenzylation and subsequent glycosylation provide a streamlined synthetic route with fewer steps and good yields.

- The protection-deprotection approach involving trityl and benzoyl groups offers high regioselectivity and is useful when further functionalization (e.g., oxidation to glucuronic acid derivatives) is desired.

- Analytical data such as melting point, specific rotation, and NMR spectra confirm the identity and purity of the synthesized compound.

- These methods are supported by peer-reviewed literature spanning from 1970 to recent decades, ensuring reliability and reproducibility in synthetic carbohydrate chemistry.

化学反応の分析

Types of Reactions: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzyl groups to hydroxyl groups.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as trifluoroacetic acid (TFA) or boron tribromide (BBr3) are used for deprotection.

Major Products: The major products formed from these reactions include deprotected glucopyranosides, oxidized derivatives, and various substituted glucopyranosides .

科学的研究の応用

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is a glycoside utilized in organic synthesis and pharmaceutical research, particularly in developing glycosyl donors . It plays a vital role as a key intermediate in synthesizing various glycosides, which are important in pharmaceuticals and biochemistry .

Scientific Research Applications

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is widely utilized in research, with applications spanning glycoside synthesis, drug development, and biochemical research .

Synthesis of Glycosides

- It serves as a key intermediate in the synthesis of various glycosides, which are important in pharmaceuticals and biochemistry .

- The compound is a widely used building block in carbohydrate chemistry .

- It is used as a glycosyl donor in synthesizing oligosaccharides, modifying acceptor molecules to create specific glycan structures for further biological analysis.

Drug Development

- It is used in the development of drug candidates that target specific biological pathways, enhancing the efficacy of therapeutic agents .

- It acts as a building block in drug synthesis, enhancing the solubility and bioavailability of pharmaceutical compounds.

- Its structural properties make it valuable for developing glycan-based therapeutics aimed at treating diseases linked to glycan abnormalities.

*Ongoing research focuses on its potential roles in drug formulation and delivery systems, with studies assessing its interactions with various biomolecules to understand its therapeutic implications better.

Biochemical Research

- Researchers employ it to study carbohydrate-protein interactions, providing insights into cell signaling and recognition processes .

- It plays a role as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases and glycosidases, which are essential for glycan metabolism.

- It is used in glycosylation reactions to modify proteins and lipids with carbohydrate units, affecting their biological properties.

Other Applications

- Food Industry: It can be utilized as a flavoring agent or sweetener in food products, offering a natural alternative to synthetic additives .

- Cosmetic Formulations: The compound is included in cosmetic products for its moisturizing properties, contributing to skin hydration and overall skin health .

Chemical Reactions

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: Reduction reactions can convert the ester groups back to alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups. Nucleophiles like sodium methoxide or sodium ethoxide are employed.

作用機序

The mechanism of action of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during chemical transformations. The compound interacts with specific enzymes and molecular targets, facilitating the formation of glycosidic bonds and other carbohydrate-related reactions .

類似化合物との比較

Comparison with Benzyl 2,3,4-Tri-O-Benzyl-β-D-Mannopyranoside

- Structural Difference: The mannose analog replaces glucose’s C2 hydroxyl stereochemistry (mannose: axial C2-OH; glucose: equatorial C2-OH).

- Synthesis: Both compounds are synthesized via the same three-step method (ZnCl₂-mediated debenzylation), but yields for the mannose analog are ~10% lower due to steric hindrance during benzylation .

- Reactivity: The mannose derivative exhibits slower glycosylation kinetics in α-selective couplings, attributed to unfavorable anomeric effects .

Methyl 2,3,4-Tri-O-Benzyl-D-Glucopyranoside

- Structural Difference: The anomeric benzyl group is replaced with a methyl group.

- Synthesis: Synthesized via benzylation of methyl α,β-D-glucopyranoside followed by desilylation .

- Applications : Used as a glycosyl acceptor in iterative α-selective glucan synthesis (e.g., isomaltotetraoside) under TfOH-catalyzed conditions .

- Reactivity: The methyl group at the anomeric position reduces steric bulk, enhancing glycosyl donor compatibility compared to Bz-Glc-2,3,4-Bn .

Methyl 6-O-Trityl-2,3,4-Tri-O-Benzyl-α-D-Glucopyranoside

- Protection Pattern : The 6-OH is protected with a trityl group instead of benzyl.

- Synthesis : Requires selective tritylation at C6 after benzylation, increasing synthetic steps .

- Utility : The trityl group enables orthogonal deprotection strategies for sequential glycosylation at C6, critical for branched oligosaccharide synthesis .

Benzyl 2,3-Di-O-Benzyl-4,6-O-Benzylidene-β-D-Glucopyranoside

- Protection Strategy : Combines benzyl and benzylidene groups at C4/C6, leaving C2 and C3 benzylated.

- Reactivity: The benzylidene acetal stabilizes the 4,6-diol, directing glycosylation to C2 or C3. Used in selective sulfonation reactions for glycosyl donor activation .

- Applications : Key intermediate in synthesizing heparin sulfate oligosaccharides .

Table 2. Glycosylation Reactivity Comparison

生物活性

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its significance in various applications.

Synthesis

The synthesis of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside typically involves a multi-step process. A notable method is the selective debenzylation and acetylation of perbenzylated β-D-glucose using zinc chloride and acetic anhydride. This efficient three-step synthesis has been documented in literature as a widely used building block in carbohydrate chemistry .

Biological Activity

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside exhibits several biological activities that are of interest in pharmacological and therapeutic contexts:

- Antioxidant Activity : It has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals .

- Enzyme Inhibition : The compound demonstrates strong inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme with an IC50 value of 6.97 µM. PTP1B is a critical regulator in insulin signaling pathways, making this compound a potential candidate for diabetes management .

- Stress Relief : In vivo studies indicate that benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside contributes to relieving stress-induced tension in animal models, suggesting its potential use as an anxiolytic agent .

Case Studies and Research Findings

Several studies have explored the biological implications of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside:

- Antioxidant Mechanisms : A study highlighted its ability to scavenge free radicals and reduce lipid peroxidation in cellular models. This suggests a protective role against oxidative damage in various diseases .

- Diabetes Research : Research focusing on PTP1B inhibition has shown that compounds like benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside could enhance insulin sensitivity and potentially aid in the treatment of type 2 diabetes .

- Neuroprotective Effects : Some preliminary findings indicate that this compound may also have neuroprotective effects by reducing neuroinflammation and promoting neuronal health through its antioxidant properties .

Comparative Analysis of Biological Activities

Q & A

Q. What are the standard synthetic routes for benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside?

The synthesis typically begins with benzyl α/β-D-glucopyranoside as the starting material. The 6-hydroxyl group is first protected with a tert-butyldimethylsilyl (TBDMS) group, followed by benzylation of the remaining hydroxyl groups (positions 2, 3, and 4). Subsequent desilylation yields benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside. This method ensures regioselective protection and high yields (~70–85% per step) .

Q. What spectroscopic techniques are critical for characterizing benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly for distinguishing α and β anomers based on coupling constants (e.g., J₁,₂ values). Mass spectrometry (MS) and thin-layer chromatography (TLC) are used to verify purity and molecular weight. For novel derivatives, high-resolution MS (HRMS) and X-ray crystallography may be employed .

Q. Why are benzyl groups preferred for hydroxyl protection in carbohydrate chemistry?

Benzyl groups provide steric protection, enhance solubility in organic solvents, and are stable under acidic/basic conditions. They are readily removed via hydrogenolysis, enabling selective deprotection in multi-step syntheses. This strategy is critical for intermediates like benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside, which serve as precursors for deuterated sugars or glycosylation donors .

Advanced Research Questions

Q. How can α/β anomer separation be optimized during synthesis?

Anomer separation is achieved via preparative chromatography (e.g., silica gel column chromatography with hexane/ethyl acetate gradients) or selective crystallization. For benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside, the α and β forms exhibit distinct polarities, enabling resolution. Advanced methods like HPLC with chiral columns or enzymatic resolution may further improve purity .

Q. What strategies mitigate low yields in Swern oxidation of the C-6 hydroxyl group?

Swern oxidation (oxalyl chloride/DMSO) of the primary hydroxyl group to form aldehydes can suffer from over-oxidation or side reactions. Key optimizations include:

Q. How do conflicting reports on benzylation efficiency impact synthetic design?

Discrepancies in benzylation yields often arise from solvent choice (e.g., DMF vs. THF), base selection (NaH vs. Ag₂O), or moisture sensitivity. For example, achieved >85% benzylation using TBDMS protection, while highlights 2-O-benzoyl-3,4,6-tri-O-benzyl protection for enhanced glycosyl donor reactivity. Systematic screening of conditions is recommended .

Q. What are the challenges in stereochemical control during glycosylation reactions with this compound?

The bulky 2,3,4-tri-O-benzyl groups can hinder glycosyl acceptor accessibility, leading to low β-selectivity. Strategies include:

- Using Lewis acids (e.g., BF₃·Et₂O) to stabilize oxocarbenium intermediates.

- Employing thioglycoside donors (e.g., ) for improved anomeric control.

- Temperature modulation (–40°C to RT) to favor kinetic vs. thermodynamic products .

Data Contradiction Analysis

Q. How to resolve discrepancies in deuterium incorporation during sodium borodeuteride reduction?

Inconsistent deuteration at C-6 (e.g., reports >95% D-incorporation) may arise from residual moisture or competing pathways. Ensure anhydrous conditions and pre-activate NaBD₄ with catalytic D₂O. Quantify deuteration via ²H NMR or isotope-ratio MS .

Q. Why do different studies report varying stability of benzyl-protected intermediates?

Stability issues often relate to residual acidic protons or light exposure. For example, notes that methyl 2,3,4,6-tetra-O-benzyl derivatives require storage under inert gas, while emphasizes avoiding prolonged exposure to silica gel during purification. Conduct stability assays under intended storage conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。